
3,5-Dibromo-2-methoxy-4-methylpyridine
説明
3,5-Dibromo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H7Br2NO . It has a molecular weight of 280.95 . The compound is typically stored in a refrigerator and is a white to off-white solid .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-methoxy-4-methylpyridine is 1S/C7H7Br2NO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,5-Dibromo-2-methoxy-4-methylpyridine is a white to off-white solid . It has a molecular weight of 280.95 . The compound’s InChI code is 1S/C7H7Br2NO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 .科学的研究の応用
Structure-Activity Relationship Studies
Studies on 4-aminopyridine derivatives, including those with methoxy groups, have been conducted to understand their potential as voltage-gated potassium channel blockers. These compounds are of interest in developing treatments for neurological conditions, such as multiple sclerosis, and as PET tracers for imaging demyelinated lesions in rodent models. The modification of pyridine compounds with various substituents, including methoxy groups, aims to enhance their physicochemical properties, such as basicity and lipophilicity, and their biological activity. Such research underscores the importance of pyridine derivatives in medicinal chemistry and neuropharmacology (Rodríguez-Rangel et al., 2020).
Synthesis and Building Blocks
Pyridine derivatives serve as critical building blocks in the synthesis of compounds with various biological activities. For instance, the development of new synthesis routes for methoxy-substituted pyridines demonstrates their utility in creating gastric-acid inhibiting compounds. These synthetic approaches highlight the versatility of pyridine derivatives in organic synthesis, enabling the production of targeted molecules with potential therapeutic applications (Mittelbach et al., 1988).
Binding Properties and Ligand Design
Research into the binding properties of oligonucleotides linked to pyridine derivatives reveals the potential of these compounds in designing probes and agents for molecular biology applications. By coupling pyridine-based ligands to oligonucleotides, researchers can create molecules with specific binding characteristics, useful in DNA/RNA targeting and imaging applications. Such studies underscore the role of pyridine derivatives in the design of biologically active molecules (Asseline et al., 1996).
Safety and Hazards
特性
IUPAC Name |
3,5-dibromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAACONMLRXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856686 | |
| Record name | 3,5-Dibromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methoxy-4-methylpyridine | |
CAS RN |
1332324-22-7 | |
| Record name | 3,5-Dibromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



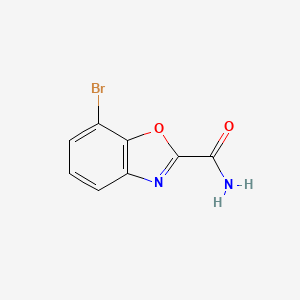
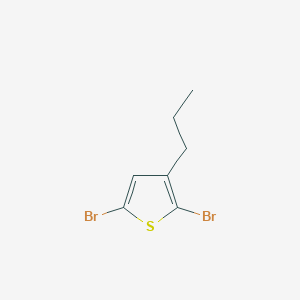


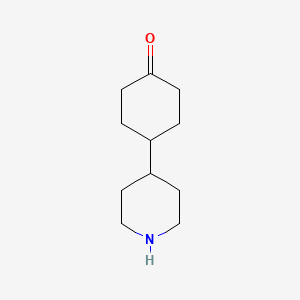
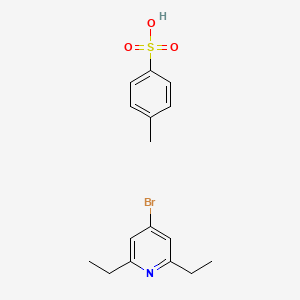
![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B1513182.png)


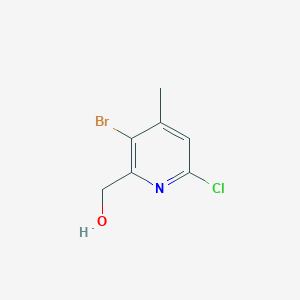


![2-Phenyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B1513222.png)
![(3a'R,4'S,6a'R)-4'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-6'(6a'H)-one](/img/structure/B1513223.png)